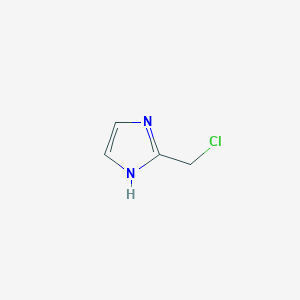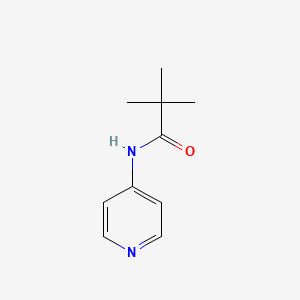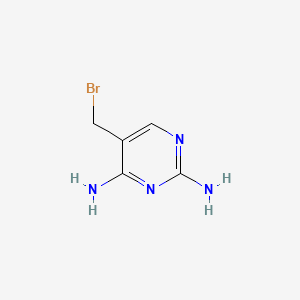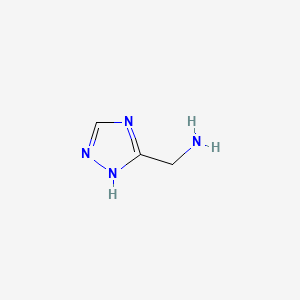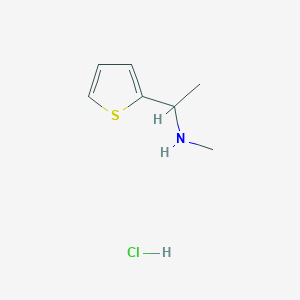
N-Methyl-1-(2-thienyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-(2-thienyl)ethanamine hydrochloride (NMET-HCl) is a novel psychoactive substance (NPS) that has been studied for its potential therapeutic applications. It is a synthetic compound that has been synthesized from benzaldehyde, thiophene, and ammonia, and its chemical structure is similar to other NPSs, such as amphetamine and methamphetamine. NMET-HCl has been studied for its potential therapeutic applications, including the treatment of depression and anxiety.
Aplicaciones Científicas De Investigación
DNA Interaction and Cytotoxicity Studies
Research involving copper (II) complexes with tridentate ligands, including analogs of "N-Methyl-1-(2-thienyl)ethanamine hydrochloride", has shown significant interactions with DNA. These complexes demonstrate good DNA binding propensity and minor structural changes upon interaction with calf thymus DNA, suggesting potential applications in the development of new therapeutic agents that target genetic material. Additionally, these complexes exhibit low toxicity against different cancer cell lines, indicating their potential as benign therapeutic agents or as part of drug delivery systems (Kumar et al., 2012).
Material Science and Chemical Synthesis
In the realm of material science and chemical synthesis, compounds structurally related to "N-Methyl-1-(2-thienyl)ethanamine hydrochloride" have been explored for their unique properties. For instance, a study on the synthesis and characterization of chalcones bearing N-substituted ethanamine tail showcases the versatility of these compounds in chemical synthesis and their potential antimicrobial properties, which could have implications in developing new materials with built-in antimicrobial features (Zaidi et al., 2015).
Analytical Chemistry and Forensic Science
Analytical methods for detecting and quantifying novel psychoactive substances structurally similar to "N-Methyl-1-(2-thienyl)ethanamine hydrochloride" have been developed, highlighting the compound's relevance in forensic science and toxicology. Such methods are crucial for identifying substances in clinical toxicology and forensic investigations, thereby contributing to public health and safety measures (Poklis et al., 2013).
Propiedades
IUPAC Name |
N-methyl-1-thiophen-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH/c1-6(8-2)7-4-3-5-9-7;/h3-6,8H,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZILEIXPLYHRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(2-thienyl)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

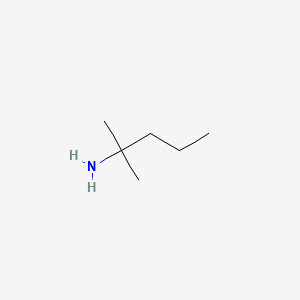
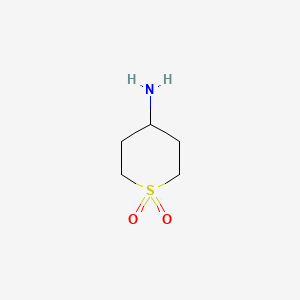
![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)
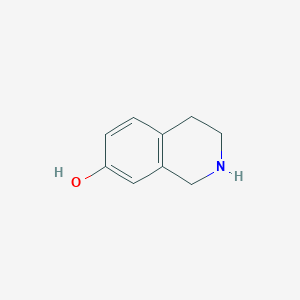
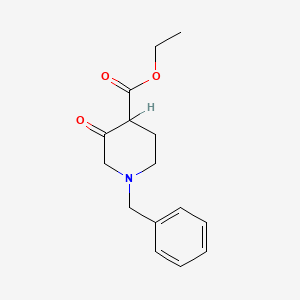
![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
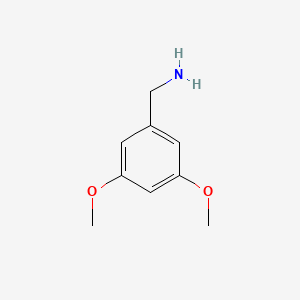
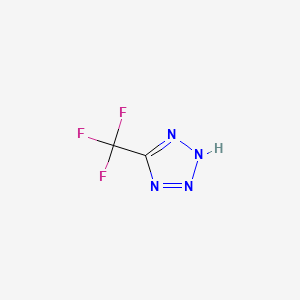
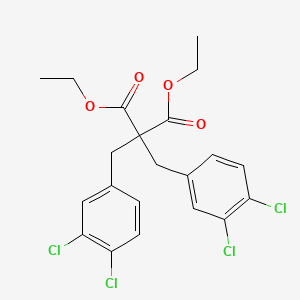
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)
